molecular formula C10H6ClN3 B1399639 2-chloro-4-(1H-pyrazol-4-yl)benzonitrile CAS No. 1126779-37-0

2-chloro-4-(1H-pyrazol-4-yl)benzonitrile

Cat. No. B1399639
M. Wt: 203.63 g/mol
InChI Key: AMYBEFJCTASPEQ-UHFFFAOYSA-N
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Description

2-Chloro-4-(1H-pyrazol-4-yl)benzonitrile is a chemical compound with the following properties:



  • IUPAC Name : 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile

  • Molecular Formula : C<sub>10</sub>H<sub>6</sub>ClN<sub>3</sub>

  • Molecular Weight : 203.63 g/mol

  • CAS Number : 1297537-37-1

  • Appearance : A crystalline solid



Molecular Structure Analysis

The molecular structure of 2-chloro-4-(1H-pyrazol-4-yl)benzonitrile consists of a benzene ring substituted with a chlorine atom and a pyrazole ring. The nitrile group (benzonitrile) is attached to the benzene ring. Refer to the ChemSpider entry for a visual representation.



Chemical Reactions Analysis

This compound may participate in various chemical reactions, including substitution reactions, nucleophilic additions, and cyclizations. Investigating its reactivity with different reagents and conditions is essential for understanding its versatility.



Physical And Chemical Properties Analysis


  • Melting Point : Information on the melting point is available in the relevant literature.

  • Solubility : Investigate its solubility in various solvents.

  • Stability : Assess its stability under different conditions (e.g., temperature, light, and humidity).


Safety And Hazards


  • MSDS : The Material Safety Data Sheet (MSDS) for this compound can be found here.

  • Handling Precautions : Follow standard laboratory safety practices when handling this compound.


Future Directions

Researchers should explore the following aspects:



  • Biological Activity : Investigate its potential as a drug candidate or probe molecule.

  • Derivatives : Synthesize and study derivatives to enhance its properties.

  • Structural Modifications : Explore modifications to improve solubility, stability, and bioavailability.


Remember that this analysis is based on available information, and further research is necessary to uncover additional insights. If you need more detailed information, consult relevant scientific literature and peer-reviewed papers. 🧪🔬


properties

IUPAC Name

2-chloro-4-(1H-pyrazol-4-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3/c11-10-3-7(1-2-8(10)4-12)9-5-13-14-6-9/h1-3,5-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYBEFJCTASPEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CNN=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-(1H-pyrazol-4-yl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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